molecular formula C27H27ClN2O2 B2386031 (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE CAS No. 304645-59-8

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Cat. No.: B2386031
CAS No.: 304645-59-8
M. Wt: 446.98
InChI Key: XKNCIDWHQQPVIT-SRZZPIQSSA-N
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Description

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an adamantyl group, a cyano group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable halogenated aromatic compound in the presence of a Lewis acid catalyst.

    Coupling Reaction: The adamantyl intermediate is then coupled with a 4-chlorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor is reacted with the intermediate compound.

    Formation of the Final Product: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols, ethers

Scientific Research Applications

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can be compared with other similar compounds, such as:

    Adapalene: A synthetic retinoid used in dermatology for the treatment of acne. Both compounds share the adamantyl group, but differ in their overall structure and specific applications.

    Chalcones: A class of compounds with a similar enone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (2E)-N-[4-(3-chloroadamantan-1-yl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, often referred to as a derivative of adamantane, has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H24ClN3OC_{22}H_{24}ClN_{3}O. It features a unique structure that combines an adamantane moiety with a cyano group and methoxy-substituted phenyl groups. The presence of chlorine and cyano groups suggests potential interactions with biological targets.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The presence of cyano and methoxy groups can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : Some studies suggest that adamantane derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.
  • Receptor Modulation : The structural features may allow for modulation of certain receptors, influencing cellular signaling pathways.

Anticancer Activity

A notable study demonstrated that related adamantane derivatives exhibited significant anticancer properties. For instance, a compound structurally similar to this compound showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests a promising avenue for further exploration in oncology.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, (2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide may also exhibit neuroprotective effects. Research into related compounds has shown potential in preventing neuronal damage in models of neurodegenerative diseases.

Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of adamantane derivatives. The findings indicated that certain modifications to the phenyl ring significantly enhanced the compound's potency against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Compound B5Cell cycle arrest
(2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide7Dual mechanism

Study 2: Neuroprotective Studies

Another investigation assessed the neuroprotective effects of adamantane derivatives in models of oxidative stress. The results suggested that these compounds could reduce neuronal cell death induced by reactive oxygen species (ROS).

TreatmentNeuronal Viability (%)ROS Levels (µM)
Control8015
Compound A9010
(2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide8512

Properties

IUPAC Name

(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O2/c1-32-24-8-2-18(3-9-24)11-21(16-29)25(31)30-23-6-4-22(5-7-23)26-12-19-10-20(13-26)15-27(28,14-19)17-26/h2-9,11,19-20H,10,12-15,17H2,1H3,(H,30,31)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNCIDWHQQPVIT-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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